
Fmoc-Agp(Boc)2-OH
Vue d'ensemble
Description
Fmoc-Agp(Boc)2-OH is a type of amino acid derivative known as an α-amino acid. It is a synthetic derivative of the natural amino acid L-arginine and is used as an intermediate in peptide synthesis. This compound is also known as Fmoc-arginine-Boc, Fmoc-Arg(Boc)-OH, Fmoc-Arg(Boc)-OH, and Fmoc-Arg-Boc. It is a white crystalline solid that is soluble in water and has a melting point of 144–146°C.
Applications De Recherche Scientifique
Synthèse de peptides
Fmoc-Agp(Boc)2-OH: est principalement utilisé dans la synthèse de peptides. Il permet l'incorporation de l'analogue d'arginine raccourci, Agb, dans les peptides {svg_1}. Cela peut être particulièrement utile pour étudier la fonction des résidus d'arginine dans les processus biologiques ou pour concevoir des peptides avec des propriétés modifiées.
Développement de médicaments
Dans le développement de médicaments, This compound peut être utilisé pour créer des analogues de médicaments à base de peptides. En modifiant la structure de la chaîne latérale de l'arginine, les chercheurs peuvent étudier l'impact sur la pharmacocinétique et la pharmacodynamique, conduisant potentiellement à des médicaments avec une efficacité améliorée ou des effets secondaires réduits {svg_2}.
Protéomique
En protéomique, This compound peut être utilisé pour synthétiser des peptides avec des modifications spécifiques pour l'analyse par spectrométrie de masse. Cela aide à l'identification et à la quantification des protéines, ainsi qu'à l'étude des modifications post-traductionnelles {svg_3}.
Études de la fonction enzymatique
Le composé est également précieux pour étudier les interactions enzyme-substrat. En incorporant Agb dans les substrats, les scientifiques peuvent explorer comment les enzymes reconnaissent et traitent les résidus d'arginine, ce qui est crucial pour comprendre la spécificité et l'activité enzymatique {svg_4}.
Science des matériaux
En science des matériaux, les peptides contenant This compound peuvent être utilisés pour créer de nouveaux biomatériaux. Ces matériaux peuvent avoir une variété d'applications, allant des revêtements biocompatibles aux échafaudages pour l'ingénierie tissulaire {svg_5}.
Immunologie
Dans la recherche immunologique, la synthèse de peptides avec This compound peut aider à l'étude des réponses immunitaires. Les peptides modifiés peuvent être utilisés pour étudier la reconnaissance du récepteur des cellules T et le développement de vaccins à base de peptides {svg_6}.
Biologie structurale
Pour la biologie structurale, l'utilisation de This compound dans la synthèse de peptides permet aux chercheurs de produire des peptides qui imitent les structures protéiques. Ceci est essentiel pour les études de cristallographie aux rayons X et de RMN afin de déterminer la structure tridimensionnelle des protéines {svg_7}.
Enseignement de la biochimie
Enfin, dans le domaine éducatif, This compound sert d'outil pour enseigner des concepts avancés de biochimie. Il offre une expérience pratique aux étudiants qui apprennent la synthèse de peptides et les relations structure-fonction des protéines {svg_8}.
Mécanisme D'action
Target of Action
Fmoc-Agp(Boc)2-OH is primarily used in the synthesis of peptides . It serves as a useful tool for the introduction of shortened arginine analog, Agb, during Fmoc solid-phase peptide synthesis (SPPS) . It can be used in exactly the same manner as Fmoc-Arg (Pbf)-OH .
Mode of Action
The mode of action of this compound involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl which is neutralized by the base .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to peptide synthesis . The compound is used in the formation of peptide bonds, a process that has long fascinated and challenged organic chemists .
Result of Action
The result of the action of this compound is the successful synthesis of peptides . By protecting the Na-amino group during the formation of peptide bonds, this compound allows for the assembly of peptides in a controlled and efficient manner .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . It is recommended to store the compound at temperatures between 15-25°C . Furthermore, the efficiency of the peptide synthesis process can be affected by the pH of the environment, the presence of other reactants, and the specific conditions of the synthesis process .
Propriétés
IUPAC Name |
(2S)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUNKMXCVKSAEL-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



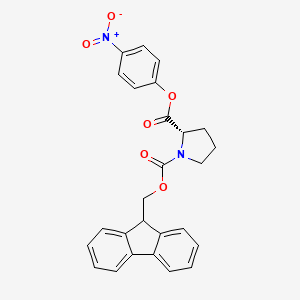
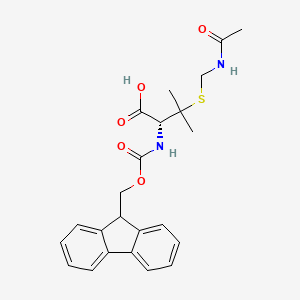
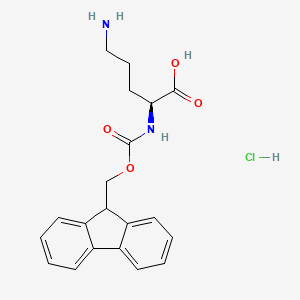


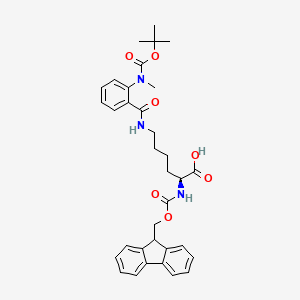
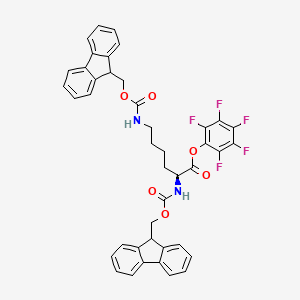

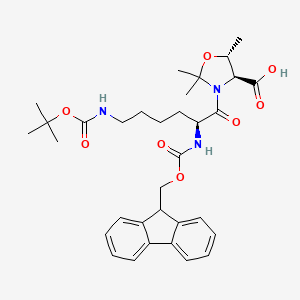

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)


